BDP FL Maleimide: A Technical Guide for Advanced Biological Research
BDP FL Maleimide: A Technical Guide for Advanced Biological Research
For Researchers, Scientists, and Drug Development Professionals
Core Summary
BDP FL maleimide is a high-performance, thiol-reactive fluorescent dye extensively utilized in biological research for the precise labeling of proteins and other biomolecules. Its exceptional photostability, high fluorescence quantum yield, and spectral similarity to fluorescein (FAM) make it an ideal probe for a wide range of applications, including fluorescence microscopy, fluorescence resonance energy transfer (FRET), and single-molecule tracking. This guide provides an in-depth overview of its properties, detailed experimental protocols, and a practical application in studying molecular motor dynamics.
Introduction
BDP FL maleimide is a derivative of boron-dipyrromethene (BODIPY), a class of fluorescent dyes known for their sharp excitation and emission peaks, high molar extinction coefficients, and relative insensitivity to solvent polarity and pH. The maleimide functional group allows for specific covalent attachment to free sulfhydryl groups (-SH) on cysteine residues of proteins and other thiolated molecules through a Michael addition reaction.[1] This high specificity, combined with the superior photophysical properties of the BDP FL core, offers significant advantages over traditional fluorescent labels like fluorescein, particularly in demanding imaging applications where photostability is crucial.[2][3]
Physicochemical and Spectroscopic Properties
The robust performance of BDP FL maleimide in biological research stems from its excellent photophysical characteristics. A summary of its key quantitative properties is presented below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 503 nm | [3] |
| Emission Maximum (λem) | 509 nm | |
| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Molecular Weight | 414.21 g/mol | |
| Solubility | Good in organic solvents (DMF, DMSO), limited in water |
Key Applications in Biological Research
The versatility of BDP FL maleimide makes it a valuable tool for a multitude of biological investigations:
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Fluorescence Microscopy: Its high brightness and photostability make it an excellent choice for visualizing the localization and dynamics of labeled proteins within fixed and live cells.
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Protein-Protein Interactions: By labeling specific proteins, BDP FL maleimide can be used in techniques like Fluorescence Resonance Energy Transfer (FRET) to study the proximity and interaction of different proteins within a complex.
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Conformational Changes: FRET-based assays using BDP FL maleimide can also be employed to detect and quantify conformational changes in proteins upon ligand binding or other stimuli.
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Single-Molecule Tracking: The high photon output and photostability of BDP FL maleimide are advantageous for tracking the movement of individual protein molecules, such as motor proteins, providing insights into their dynamics and mechanisms of action.
Experimental Protocols
Protein Labeling with BDP FL Maleimide
This protocol provides a detailed methodology for the covalent labeling of a protein with BDP FL maleimide.
1. Reagent Preparation:
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Protein Solution: Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris). The protein concentration should ideally be between 1-10 mg/mL. Buffers containing thiols (e.g., DTT) should be avoided.
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BDP FL Maleimide Stock Solution: Equilibrate the vial of BDP FL maleimide to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Vortex to ensure complete dissolution. This stock solution can be stored at -20°C for up to one month, protected from light and moisture.
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(Optional) TCEP Solution: If the protein contains disulfide bonds that need to be reduced to expose free thiols, prepare a 10 mM stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in a degassed buffer.
2. Reduction of Disulfide Bonds (Optional):
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To the protein solution, add a 10- to 100-fold molar excess of TCEP.
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Incubate the mixture for 20-30 minutes at room temperature. It is recommended to perform this step under an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
3. Labeling Reaction:
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Add the BDP FL maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein.
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Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C. The incubation should be performed in the dark to prevent photobleaching of the dye.
4. Purification of the Labeled Protein:
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Remove unreacted BDP FL maleimide from the labeled protein using gel filtration (e.g., a Sephadex G-25 column) or dialysis.
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Equilibrate the column or dialysis cassette with the desired storage buffer.
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Apply the reaction mixture to the column or into the dialysis cassette.
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Collect the fractions containing the labeled protein, which will elute first in gel filtration. Monitor the elution by measuring the absorbance at 280 nm (protein) and 503 nm (BDP FL dye).
5. Determination of the Degree of Labeling (DOL):
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The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the following formula:
DOL = (A_max × Mwt_protein) / (ε_dye × (A_280 - (A_max × CF_280)))
Where:
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A_max is the absorbance of the conjugate at 503 nm.
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Mwt_protein is the molecular weight of the protein.
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ε_dye is the molar extinction coefficient of BDP FL maleimide (92,000 M⁻¹cm⁻¹).
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A_280 is the absorbance of the conjugate at 280 nm.
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CF_280 is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).
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In Vitro Motility Assay with BDP FL Maleimide-Labeled Myosin
This protocol describes how to study the function of a motor protein, such as myosin, labeled with BDP FL maleimide. This example is based on methodologies used for studying myosin motor function.
1. Preparation of Labeled Myosin:
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Label the myosin motor domain with BDP FL maleimide following the protein labeling protocol described above.
2. Assembly of the Flow Cell:
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Construct a flow cell by attaching a coverslip to a microscope slide with double-sided tape, creating a small chamber.
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Introduce a solution of biotinylated BSA into the chamber and incubate for 5 minutes to coat the surface.
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Wash the chamber with buffer.
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Introduce a solution of streptavidin and incubate for 5 minutes.
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Wash the chamber with buffer.
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Introduce a solution of biotinylated actin filaments and incubate for 5 minutes to allow them to bind to the streptavidin-coated surface.
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Wash the chamber to remove unbound actin.
3. Motility Assay:
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Introduce the BDP FL maleimide-labeled myosin into the flow cell in a motility buffer containing ATP and an oxygen scavenger system to reduce photobleaching.
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Observe the movement of the fluorescently labeled myosin molecules along the actin filaments using total internal reflection fluorescence (TIRF) microscopy.
4. Data Acquisition and Analysis:
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Record time-lapse image sequences of the moving myosin molecules.
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Track the position of individual fluorescent spots over time to determine their velocity and processivity (run length).
Visualizing Experimental Workflows
Logical Relationship of Protein Labeling and Functional Analysis
Caption: Workflow for labeling a protein with BDP FL maleimide and its subsequent use in a functional assay.
Experimental Workflow for In Vitro Motility Assay
Caption: Step-by-step workflow for conducting an in vitro motility assay with fluorescently labeled myosin.
Conclusion
BDP FL maleimide stands out as a superior fluorescent probe for the specific labeling of proteins and other biomolecules in advanced biological research. Its exceptional brightness, photostability, and well-defined chemistry make it an invaluable tool for a wide array of applications, from cellular imaging to single-molecule studies. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize BDP FL maleimide to unravel complex biological processes.
